N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
F2291-0919, also known as hypidone hydrochloride (YL-0919), primarily targets the serotonin (5-HT) receptors . It is a selective 5-HT reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor agonist .
Mode of Action
F2291-0919 interacts with its targets by inhibiting the reuptake of 5-HT, thereby increasing the availability of 5-HT in the synaptic cleft . It also acts as a partial agonist at the 5-HT1A receptor and an agonist at the 5-HT6 receptor . This interaction enhances the excitability of the medial prefrontal cortex (mPFC) via a disinhibition mechanism .
Biochemical Pathways
The compound affects the serotonin pathway, which plays a crucial role in mood regulation . By inhibiting the reuptake of 5-HT and acting as an agonist at the 5-HT1A and 5-HT6 receptors, F2291-0919 increases the concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission .
Result of Action
F2291-0919 enhances the excitability of the mPFC via a disinhibition mechanism . This is accomplished by 5-HT1A receptor-mediated inhibition of inhibitory GABAergic interneurons . The compound also increases the phosphorylation levels of mTOR and GSK-3β in the mPFC .
Action Environment
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-18-7-10-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-12-5-4-6-13-30)19-8-9-22-20(16-19)11-14-29(22)2/h7-10,15-16,23H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCMRQKYHSDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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